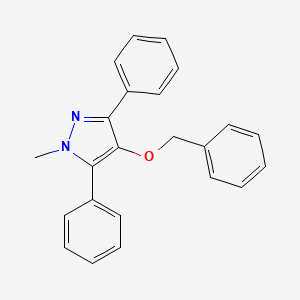
4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and two phenyl groups attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole typically involves multi-step organic reactions. One common method is the condensation of appropriate benzyl-protected phenylhydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives of the compound.
科学的研究の応用
4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .
類似化合物との比較
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but differs in the presence of a hydroxyl group and an aldehyde functional group.
1,4-Dimethylbenzene: Contains two methyl groups on a benzene ring, similar in aromatic structure but lacks the pyrazole ring.
Uniqueness
4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
60627-79-4 |
|---|---|
分子式 |
C23H20N2O |
分子量 |
340.4 g/mol |
IUPAC名 |
1-methyl-3,5-diphenyl-4-phenylmethoxypyrazole |
InChI |
InChI=1S/C23H20N2O/c1-25-22(20-15-9-4-10-16-20)23(26-17-18-11-5-2-6-12-18)21(24-25)19-13-7-3-8-14-19/h2-16H,17H2,1H3 |
InChIキー |
JEBPXHXMTVKEMY-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


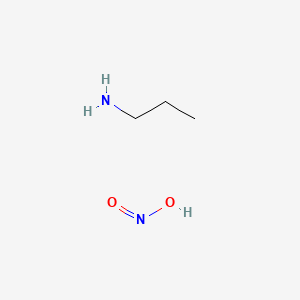
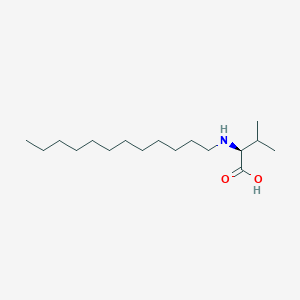
![7-Methyl-4,5-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14602752.png)
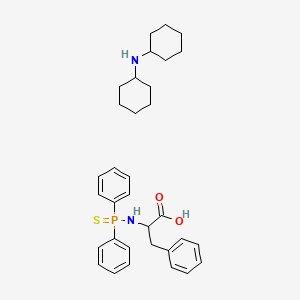
![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)
![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)

![1-[4-Methyl-1-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one](/img/structure/B14602768.png)
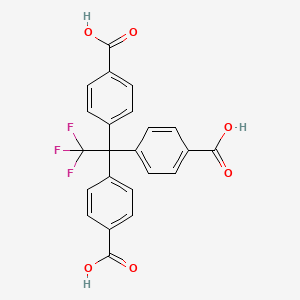
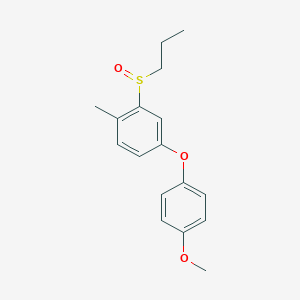


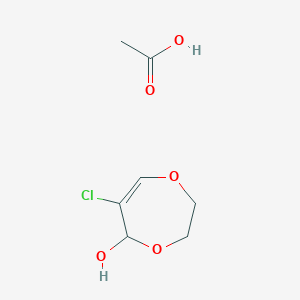
![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
